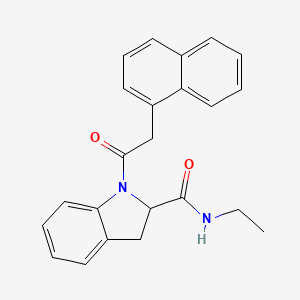

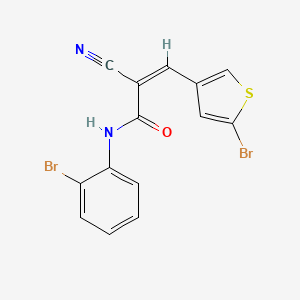

N-ethyl-1-(2-(naphthalen-1-yl)acetyl)indoline-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-ethyl-1-(2-(naphthalen-1-yl)acetyl)indoline-2-carboxamide” is a versatile chemical compound used in diverse scientific research for its unique properties. Its applications range from drug discovery to material science. It is an organic compound that contains an indole nucleus, which is found in many important synthetic drug molecules .

Synthesis Analysis

The synthesis of indole derivatives, such as “N-ethyl-1-(2-(naphthalen-1-yl)acetyl)indoline-2-carboxamide”, often involves direct acylation reactions . For example, 2-amino-2-(naphthalen-1-yl)acetonitrile can be acylated to produce N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives .Molecular Structure Analysis

The molecular structure of “N-ethyl-1-(2-(naphthalen-1-yl)acetyl)indoline-2-carboxamide” is characterized by the presence of an indole nucleus, which is also known as benzopyrrole . This nucleus contains a benzenoid ring and has 10 π-electrons, making it aromatic in nature .Chemical Reactions Analysis

Indole derivatives, including “N-ethyl-1-(2-(naphthalen-1-yl)acetyl)indoline-2-carboxamide”, are known to undergo various chemical reactions. For instance, similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .科学的研究の応用

Synthesis and Chemical Properties

Research has delved into the development of methods for synthesizing indole derivatives, which include compounds structurally related to N-ethyl-1-(2-(naphthalen-1-yl)acetyl)indoline-2-carboxamide. For instance, a study demonstrated the use of Me2AlCl for the carboxylation, ethoxycarbonylation, and carbamoylation of indoles, offering a pathway to synthesize ethyl indole-3-carboxylates and N-naphthalen-1-ylindole-3-carboxamides (Nemoto et al., 2016). Another study focused on the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, highlighting methods for creating complex structures that could be relevant for synthesizing similar compounds (Aleksandrov & El’chaninov, 2017).

Applications in Sensing and Material Science

The compound has potential applications in the development of fluorescent chemosensors. An ab initio molecular orbital study of N-ethyl-1-naphthalenecarboxamide, a compound with structural similarities, was conducted to investigate its complexing behavior with metal ions, suggesting its utility in designing fluorescent chemosensors for metal ion detection (Kawakami et al., 2002).

Biological Activities and Potential Drug Development

There is ongoing research into the biological activities of compounds structurally related to N-ethyl-1-(2-(naphthalen-1-yl)acetyl)indoline-2-carboxamide. For example, the synthesis and biological evaluation of aminothiazoles, thiazolylacetonitrile, and other derivatives containing the naproxenoyl moiety have shown potential anti-inflammatory properties, suggesting a possible area for developing new therapeutic agents (Thabet et al., 2011).

Analytical Chemistry and Forensic Science

Compounds with naphthalene components have been identified as adulterants in illegal products, underscoring the importance of developing analytical methods for their detection and quantification in forensic science. A study highlighted the identification and quantitation of two benzoylindoles and three cannabimimetic naphthoylindoles in illegal products, demonstrating the relevance of these compounds in legal and forensic contexts (Nakajima et al., 2011).

将来の方向性

Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “N-ethyl-1-(2-(naphthalen-1-yl)acetyl)indoline-2-carboxamide”, being an indole derivative, could be a subject of future research in drug discovery and other scientific fields.

特性

IUPAC Name |

N-ethyl-1-(2-naphthalen-1-ylacetyl)-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2/c1-2-24-23(27)21-14-18-9-4-6-13-20(18)25(21)22(26)15-17-11-7-10-16-8-3-5-12-19(16)17/h3-13,21H,2,14-15H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLRURWTYTXYHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)CC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-1-(2-(naphthalen-1-yl)acetyl)indoline-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(2,5-dimethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2598271.png)

![5-(4-Fluorophenyl)-2-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrazole-3-carboxamide](/img/structure/B2598272.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methylisothiazol-5-yl)acrylamide](/img/structure/B2598283.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 5-nitro-2-pyrrolidin-1-ylbenzoate](/img/structure/B2598285.png)

![Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2598286.png)

![2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2598287.png)

![(1S)-1-[3-Chloro-5-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2598290.png)